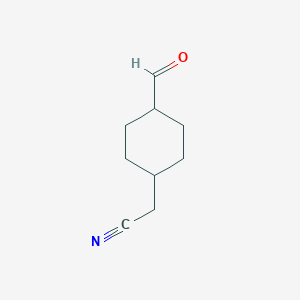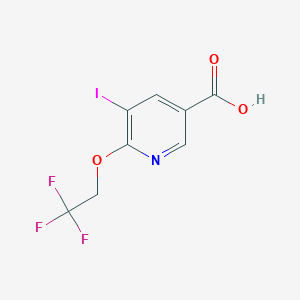![molecular formula C13H19NO3 B8448088 tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8448088.png)
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate typically involves the reaction of ®-1-(4-hydroxyphenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
(R)-1-(4-hydroxyphenyl)ethanol+tert-butyl chloroformateTEA, THF(R)-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate.
Reduction: Regeneration of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their function. The carbamate moiety can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate: An oxidized derivative with a carbonyl group.
®-Tert-butyl 1-(4-methoxyphenyl)ethylcarbamate: A methoxy-substituted analog.
®-Tert-butyl 1-(4-aminophenyl)ethylcarbamate: An amino-substituted analog.
Uniqueness
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl group and the ethylcarbamate moiety further enhances its versatility and applicability in various scientific fields.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
Clave InChI |
LTCGADYUJGMDCF-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutyl}methanol](/img/structure/B8448029.png)










